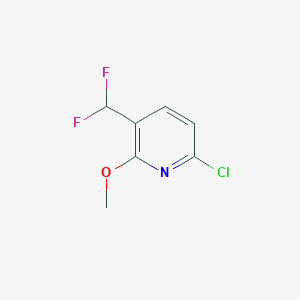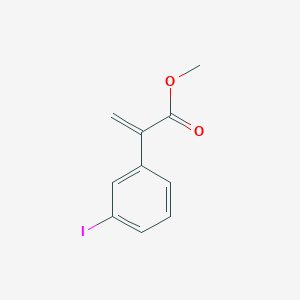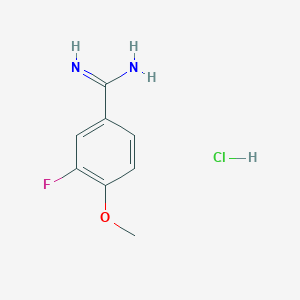
6-Chloro-3-(difluoromethyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(difluoromethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by chlorination and methoxylation. One common method involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then subjected to methoxylation using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-Chloro-3-(difluoromethyl)-2-methoxypyridine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the disruption of cellular processes in cancer cells . In agrochemicals, it may interfere with the nervous system of pests, leading to their incapacitation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
- Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 6-Chloro-3-(difluoromethyl)-2-methylpyridine
Uniqueness
6-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can enhance its biological activity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C7H6ClF2NO |
|---|---|
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
6-chloro-3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-7-4(6(9)10)2-3-5(8)11-7/h2-3,6H,1H3 |
Clave InChI |
AXILNVWCIJZXBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)






![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)

